

Interpreting the Mass Spectrum of 4-Methoxyquinolin-8-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyquinolin-8-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrum of **4-Methoxyquinolin-8-amine**, a crucial aspect for its identification and structural elucidation in various research and development settings. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document outlines the anticipated fragmentation patterns based on the established principles of mass spectrometry and the known behavior of related chemical structures, such as quinoline and methoxy-substituted aromatic compounds.

Predicted Mass Spectrum Data

The mass spectrum of **4-Methoxyquinolin-8-amine** is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic bond cleavages. The following table summarizes the expected quantitative data from an electron ionization (EI) mass spectrometry analysis. The molecular weight of **4-Methoxyquinolin-8-amine** is 174.20 g/mol .

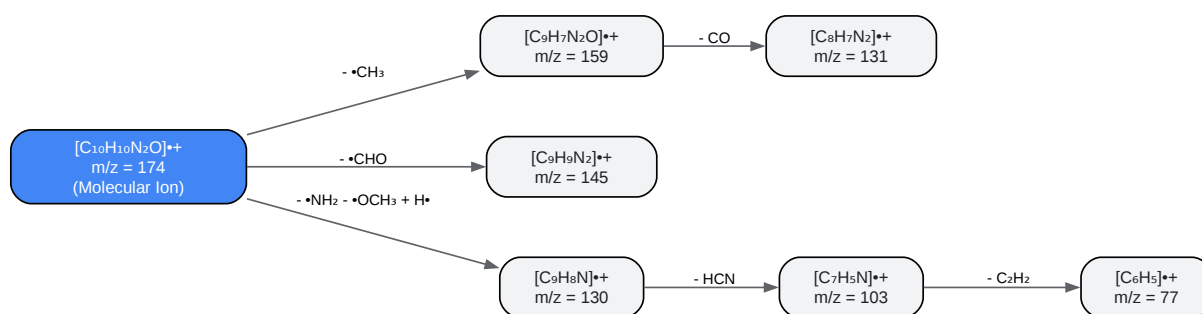
m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Structural Formula of Fragment	Interpretation
174	$[M]^{\bullet+}$	$[C_{10}H_{10}N_2O]^{\bullet+}$	Molecular Ion
159	$[M - CH_3]^{\bullet+}$	$[C_9H_7N_2O]^{\bullet+}$	Loss of a methyl radical from the methoxy group.
145	$[M - CHO]^{\bullet+}$	$[C_9H_9N_2]^{\bullet+}$	Loss of a formyl radical, a common fragmentation for methoxy aromatic compounds.
131	$[M - CH_3 - CO]^{\bullet+}$	$[C_8H_7N_2]^{\bullet+}$	Subsequent loss of carbon monoxide from the $[M - CH_3]^{\bullet+}$ ion.
130	$[C_9H_8N]^{\bullet+}$	$[C_9H_8N]^{\bullet+}$	Loss of the amino and methoxy groups, followed by rearrangement.
103	$[C_7H_5N]^{\bullet+}$	$[C_7H_5N]^{\bullet+}$	Loss of HCN from the quinoline ring structure.
77	$[C_6H_5]^{\bullet+}$	$[C_6H_5]^{\bullet+}$	Benzene cation, indicative of the aromatic core.

Proposed Fragmentation Pathway

The fragmentation of **4-Methoxyquinolin-8-amine** under electron ionization is anticipated to follow several key pathways, primarily involving the functional groups attached to the quinoline core. The initial event is the removal of an electron to form the molecular ion ($[M]^{\bullet+}$).

Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

A primary fragmentation route is the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, leading to a stable ion at m/z 159. Another characteristic fragmentation is the loss of a formyl radical ($\bullet\text{CHO}$), resulting in an ion at m/z 145. The quinoline ring itself can undergo fragmentation, notably through the loss of hydrogen cyanide (HCN), a common feature for nitrogen-containing heterocyclic aromatic compounds.



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Caption: Proposed fragmentation pathway of **4-Methoxyquinolin-8-amine**.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard procedure for acquiring the mass spectrum of a solid, non-volatile compound like **4-Methoxyquinolin-8-amine** using a direct insertion probe on a mass spectrometer.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole instrument) equipped with an electron ionization (EI) source.
- Direct Insertion Probe (DIP): For the introduction of solid samples.

Procedure:

- Sample Preparation:
 - A small amount of the crystalline **4-Methoxyquinolin-8-amine** sample (typically less than 1 mg) is placed into a clean capillary tube.
 - The capillary tube is then inserted into the direct insertion probe.
- Instrument Setup:
 - The mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).
 - The ion source temperature is set to a suitable value, typically between 150°C and 250°C, to ensure sample volatilization without thermal decomposition.
 - The electron energy for ionization is set to a standard value of 70 eV.
- Data Acquisition:
 - The direct insertion probe is inserted into the mass spectrometer's vacuum system through a vacuum lock.
 - The probe is slowly heated to gradually increase the vapor pressure of the sample, allowing it to enter the ion source.
 - Mass spectra are continuously acquired as the sample evaporates. The spectrum corresponding to the maximum total ion current is typically used for analysis.
 - The scan range is set to cover the expected molecular ion and fragment ions (e.g., m/z 50-300).
- Data Analysis:
 - The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.
 - The m/z values and relative abundances of the peaks are determined.

- The fragmentation pattern is interpreted to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, further confirming their identity.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **4-Methoxyquinolin-8-amine**. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocol offers a robust starting point for such an analysis.

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